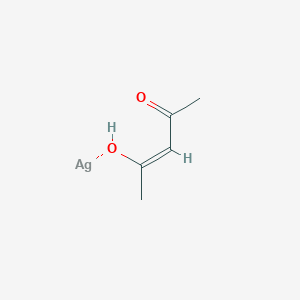

Silver acetylacetonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It is a yellowish-green powder that is soluble in organic solvents and is commonly used in various fields of research due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Pentane-2,4-dionato-O,O’)silver typically involves the reaction of silver nitrate with acetylacetone in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol. The general reaction can be represented as follows:

AgNO3+C5H8O2→Ag(C5H7O2)+HNO3

The reaction mixture is stirred at room temperature, and the product is precipitated out by adding water. The precipitate is then filtered, washed, and dried to obtain the final product .

Industrial Production Methods

In industrial settings, the production of (Pentane-2,4-dionato-O,O’)silver follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

(Pentane-2,4-dionato-O,O’)silver undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silver oxide.

Reduction: It can be reduced to metallic silver.

Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines under mild conditions

Major Products Formed

Applications De Recherche Scientifique

Chemistry

Silver acetylacetonate is primarily used as a precursor for synthesizing silver nanoparticles through various methods such as chemical vapor deposition and sol-gel processes. These nanoparticles have applications in catalysis and materials science.

Case Study: Nanoparticle Synthesis

A study demonstrated the controlled synthesis of silver nanoparticles using this compound as a precursor, achieving high purity and stability in the resulting nanoparticles . The synthesis was characterized by techniques such as transmission electron microscopy and ultraviolet-visible absorption spectroscopy.

Biology

The compound exhibits notable antimicrobial properties, making it useful in developing antimicrobial agents. Silver ions released from the compound can inhibit bacterial growth, which is beneficial in various biological applications.

Application in Antimicrobial Agents

This compound has been explored for its potential in formulating topical antimicrobial agents. Research indicates that silver-based compounds can effectively combat pathogens by disrupting their metabolic processes .

Medicine

In medicine, this compound is being investigated for its role in drug delivery systems and as a component in medical devices due to its biocompatibility and antimicrobial properties.

Case Study: Acne Treatment Compositions

A patent describes a composition combining nanosilver with acne treatment agents to create formulations that effectively target acne-causing bacteria while minimizing irritation . This highlights the potential of this compound in dermatological applications.

Industry

The compound is utilized in producing conductive inks and coatings for electronic applications. Its ability to form stable dispersions makes it suitable for use in printed electronics and sensors.

Application in Conductive Inks

This compound has been used to synthesize conductive inks that maintain high electrical conductivity while being compatible with various substrates, crucial for modern electronic devices .

Mécanisme D'action

The mechanism of action of (Pentane-2,4-dionato-O,O’)silver involves the release of silver ions (Ag+) in solution. These ions interact with various molecular targets, including proteins and nucleic acids, leading to the disruption of cellular processes. The silver ions can also generate reactive oxygen species (ROS), which contribute to their antimicrobial activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Copper acetylacetonate (Cu(acac)2)

- Nickel acetylacetonate (Ni(acac)2)

- Zinc acetylacetonate (Zn(acac)2)

Uniqueness

(Pentane-2,4-dionato-O,O’)silver is unique due to its high solubility in organic solvents and its ability to form stable complexes with various ligands. Its antimicrobial properties also make it distinct from other metal acetylacetonates .

Activité Biologique

Silver acetylacetonate (Ag(acac)) is an organometallic compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a silver source that is soluble in organic solvents. It has been used in various applications, including as a precursor for the synthesis of silver nanoparticles (AgNPs) due to its thermal stability and ability to form complexes with ligands . The compound is recognized for its antimicrobial properties, which are attributed to the bioactive silver ions released upon dissolution.

Antimicrobial Activity

Mechanism of Action

The antimicrobial efficacy of silver compounds, including this compound, primarily stems from the release of silver ions (Ag⁺) in biological environments. These ions interact with bacterial cell membranes, leading to:

- Disruption of Membrane Integrity : Silver ions bind to thiol groups in membrane proteins, causing structural alterations and increased permeability.

- Inhibition of Cellular Respiration : Ag⁺ interferes with enzymes involved in respiration and energy production.

- DNA Interaction : Silver ions can bind to DNA, disrupting replication and transcription processes.

Studies have shown that this compound exhibits significant antibacterial activity against various pathogens, including Acinetobacter baumannii, a critical pathogen identified by the World Health Organization (WHO) .

Case Studies and Experimental Data

-

Efficacy Against Acinetobacter baumannii

A study investigated the antimicrobial activity of silver acetate (related compound) against A. baumannii using the Galleria mellonella larvae model. The results indicated that:Concentration (mg/L) Observed Effect 3.91 No significant growth reduction 7.8 Rapid loss of growth 15.6 Permanent loss of viability -

Biofilm Inhibition

This compound was also evaluated for its ability to inhibit biofilm formation by A. baumannii. Biofilms are critical in chronic infections as they provide a protective environment for bacteria. The study revealed that silver compounds effectively reduced biofilm formation, thereby enhancing their potential as therapeutic agents . -

Synthesis and Characterization of Silver Nanoparticles

Research has highlighted the synthesis of silver nanoparticles using this compound as a precursor. These nanoparticles exhibited enhanced antimicrobial properties compared to their bulk counterparts due to their increased surface area and reactivity .

Propriétés

Numéro CAS |

15525-64-1 |

|---|---|

Formule moléculaire |

C5H7AgO2 |

Poids moléculaire |

206.98 g/mol |

Nom IUPAC |

silver;pentane-2,4-dione |

InChI |

InChI=1S/C5H7O2.Ag/c1-4(6)3-5(2)7;/h3H,1-2H3;/q-1;+1 |

Clé InChI |

UEGHNEVWUGTMES-UHFFFAOYSA-N |

SMILES |

CC(=CC(=O)C)O.[Ag] |

SMILES isomérique |

C/C(=C/C(=O)C)/O.[Ag] |

SMILES canonique |

CC(=O)[CH-]C(=O)C.[Ag+] |

Point d'ébullition |

225ºC |

melting_point |

100ºC |

Key on ui other cas no. |

15525-64-1 |

Pictogrammes |

Irritant; Health Hazard |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.